Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]-
Overview
Description
Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as EF-24 and belongs to the class of synthetic curcumin analogs. EF-24 has been shown to exhibit potent anti-inflammatory and anticancer properties, making it a promising candidate for drug development.
Scientific Research Applications
Antibacterial Properties
- Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]- derivatives have shown significant antibacterial properties. These compounds, synthesized through oxidative cyclization, demonstrate activity against both Gram-positive and Gram-negative bacteria at low concentrations, making them promising for medicinal chemistry applications (Holla, Gonsalves, & Shenoy, 2000).
Crystallographic Studies
- The compound has been studied for its crystallographic properties. For example, it displays crystallographic twofold symmetry and forms part of hydrogen bonds in its structure, which is significant in understanding molecular interactions and design (B. König, Pelka, Dix, & Jones, 1998).
Synthesis of Derivatives
- Various derivatives of Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]- have been synthesized for diverse applications. These include bis-1,2,4-triazole derivatives, which are characterized using various spectroscopic methods and have potential applications in different fields such as material science (Bekircan & Bektaş, 2006).
Tautomeric Structures
- The tautomeric structures of Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]- derivatives have been explored, providing insights into their chemical behavior and potential applications in the development of new materials or pharmaceuticals (Shawali, Abdallah, Mosselhi, & Mohamed, 2002).
Antimicrobial Applications
- Some derivatives have been found effective as antimicrobial agents, suitable for agricultural or industrial use as fungicides and bactericides. This highlights their potential in combating microbial threats in various sectors (Downs, 1972).
Synthesis Techniques and Applications
- The compound has been involved in studies focusing on synthesis techniques, including microwave conditions, and its derivatives have shown antimicrobial activity. This aspect is crucial for developing efficient and eco-friendly synthesis methods for various applications (Haggam, 2016).
properties
IUPAC Name |
4-[2-[(4-amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O4/c7-3-5(11-15-9-3)13-1-2-14-6-4(8)10-16-12-6/h1-2H2,(H2,7,9)(H2,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJLXMZKFGUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=NON=C1N)OC2=NON=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340702 | |
Record name | SBB002754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine | |
CAS RN |
330593-17-4 | |
Record name | SBB002754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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